Crystal structure and molecular weight of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
Crystal structure and molecular weight of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
An In-Depth Technical Guide to the Characterization of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: Molecular Weight and Crystal Structure Determination
Introduction
The nicotinonitrile, or 3-cyanopyridine, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3] The compound 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a member of this important class of molecules. As with any novel chemical entity destined for pharmaceutical development, a definitive characterization of its fundamental physicochemical properties is paramount. This guide provides a comprehensive, in-depth technical overview of the methodologies required to elucidate the precise molecular weight and three-dimensional crystal structure of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for the experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Part 1: Molecular Weight Determination by Mass Spectrometry
The definitive confirmation of a molecule's identity begins with the accurate determination of its molecular weight. Mass spectrometry (MS) is the gold-standard analytical technique for this purpose, offering high sensitivity, accuracy, and the ability to provide structural information through fragmentation patterns.[4][5][6]
Principle of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves ionizing the sample, separating the resulting ions in a magnetic or electric field according to their m/z ratio, and then detecting the ions.[5][7] For a compound like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, electrospray ionization (ESI) is a particularly suitable technique as it is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion.
Experimental Protocol: ESI-MS Analysis
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Sample Preparation:
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Accurately weigh approximately 1 mg of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.
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Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
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Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier helps in the protonation of the analyte.
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Instrumentation and Data Acquisition:
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Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.
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Set the ESI source to positive ion mode, as the piperidine nitrogen is basic and readily protonated.
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Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
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Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-500) to encompass the expected molecular ion.
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Data Analysis and Interpretation
The molecular formula of 6-(Piperidin-4-yloxy)nicotinonitrile is C₁₁H₁₃N₃O. The hydrochloride salt is C₁₁H₁₄ClN₃O.
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Expected Molecular Ions:
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In positive mode ESI-MS, the free base is expected to be observed as the protonated molecule, [M+H]⁺.
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The hydrochloride salt will dissociate in solution, and the cationic species detected will be the same protonated free base.
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The theoretical monoisotopic mass of the free base (C₁₁H₁₃N₃O) is 203.1059 g/mol . The protonated molecule ([C₁₁H₁₄N₃O]⁺) will have a theoretical m/z of 204.1137.
| Species | Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) | Expected m/z in Positive ESI-MS |
| Free Base | C₁₁H₁₃N₃O | 203.1059 | 204.1137 ([M+H]⁺) |
| Hydrochloride Salt | C₁₁H₁₄ClN₃O | 239.0825 | 204.1137 ([M+H]⁺) |
A high-resolution mass spectrometer will allow for the experimental determination of the m/z value to four decimal places, which can then be used to confirm the elemental composition.
Workflow for Molecular Weight Determination
Caption: Workflow for molecular weight determination by ESI-MS.
Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction
While mass spectrometry confirms the molecular formula, single-crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[8][9] This technique is indispensable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions that govern the crystal packing.[10][11]
Principle of Single-Crystal X-ray Diffraction
SCXRD is based on the diffraction of X-rays by the ordered array of atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined.
Experimental Protocol: SCXRD Analysis
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Crystal Growth:
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The first and often most challenging step is to grow high-quality single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
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Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
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Cooling: Slowly cool a saturated solution of the compound.
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Data Collection:
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A suitable crystal is selected and mounted on a goniometer head.
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The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
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The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement:
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The collected diffraction data are processed to determine the unit cell dimensions and space group.
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The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.
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This model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to achieve the best fit between the observed and calculated diffraction patterns.
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Data Analysis and Interpretation
The final output of a successful SCXRD experiment is a detailed model of the crystal structure.
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Key Information Obtained:
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Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
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Space Group: The symmetry of the crystal lattice.
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Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.
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Bond Lengths, Bond Angles, and Torsion Angles: These parameters confirm the molecular geometry.
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Intermolecular Interactions: Hydrogen bonds and other non-covalent interactions that dictate the crystal packing can be identified. For a hydrochloride salt, the location of the proton on the piperidine nitrogen and the hydrogen bonding interactions involving the chloride anion are of particular interest.
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| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) based on the unit cell parameters. |
| Space Group | The symmetry of the crystal lattice. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles of the unit cell. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the experimental and calculated diffraction data. A lower R-factor indicates a better fit. |
Workflow for Crystal Structure Determination
Caption: Workflow for crystal structure determination by SCXRD.
Conclusion
The rigorous characterization of a new chemical entity is a fundamental requirement in the drug development process. This guide has outlined the essential, state-of-the-art methodologies for the definitive determination of the molecular weight and crystal structure of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By employing high-resolution mass spectrometry and single-crystal X-ray diffraction, researchers can unambiguously confirm the identity, purity, and three-dimensional nature of this compound. The data generated from these techniques are critical for intellectual property protection, regulatory submissions, and for understanding the structure-activity relationships that will guide future drug design and development efforts.
References
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Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [4]
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IntechOpen. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [6]
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Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. [3]
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ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [9]
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